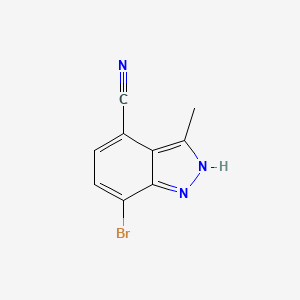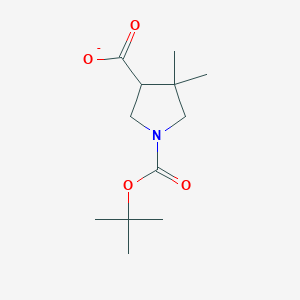
8-((Triisopropylsilyl)ethynyl)naphthalen-1-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
8-((Triisopropylsilyl)ethynyl)naphthalen-1-ol: is an organic compound that features a naphthalene ring substituted with a triisopropylsilyl ethynyl group and a hydroxyl group. This compound is often used as an intermediate in organic synthesis and has applications in various fields of scientific research.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: One common method involves the use of a palladium-catalyzed coupling reaction between a naphthalen-1-ol derivative and a triisopropylsilyl acetylene . The reaction conditions often include the use of a base such as potassium carbonate and a solvent like tetrahydrofuran.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process .
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: The hydroxyl group in 8-((Triisopropylsilyl)ethynyl)naphthalen-1-ol can undergo oxidation to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form various derivatives, depending on the reducing agents used.
Substitution: The triisopropylsilyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as chromium trioxide or potassium permanganate in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles such as halides or amines in the presence of a base.
Major Products:
Oxidation: Formation of naphthaldehydes or naphthones.
Reduction: Formation of naphthalen-1-ol derivatives.
Substitution: Formation of various substituted naphthalene derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry: 8-((Triisopropylsilyl)ethynyl)naphthalen-1-ol is used as an intermediate in the synthesis of complex organic molecules. It serves as a building block in the construction of larger, more complex structures .
Biology: The compound is used in the study of biological systems, particularly in the development of fluorescent probes and sensors. Its unique structure allows for the attachment of various functional groups that can interact with biological molecules .
Medicine: Research into the medicinal applications of this compound includes its potential use in drug development. Its derivatives may exhibit biological activity that can be harnessed for therapeutic purposes .
Industry: In the industrial sector, this compound is used in the production of advanced materials, including polymers and electronic components .
Wirkmechanismus
The mechanism by which 8-((Triisopropylsilyl)ethynyl)naphthalen-1-ol exerts its effects is largely dependent on its functional groups. The hydroxyl group can participate in hydrogen bonding and other interactions, while the triisopropylsilyl ethynyl group can undergo various chemical transformations. These interactions and transformations enable the compound to act as a versatile intermediate in organic synthesis .
Vergleich Mit ähnlichen Verbindungen
- 7-Fluoro-8-((triisopropylsilyl)ethynyl)naphthalen-1-ol
- 7-Fluoro-8-((triisopropylsilyl)ethynyl)naphthalene-1,3-diol
Comparison: While these compounds share similar structural features, such as the triisopropylsilyl ethynyl group and the naphthalene ring, they differ in their substitution patterns and functional groups. The presence of different substituents can significantly impact their chemical reactivity and applications. For example, the presence of a fluorine atom in 7-fluoro-8-((triisopropylsilyl)ethynyl)naphthalen-1-ol can enhance its reactivity in certain chemical reactions .
Eigenschaften
Molekularformel |
C21H28OSi |
|---|---|
Molekulargewicht |
324.5 g/mol |
IUPAC-Name |
8-[2-tri(propan-2-yl)silylethynyl]naphthalen-1-ol |
InChI |
InChI=1S/C21H28OSi/c1-15(2)23(16(3)4,17(5)6)14-13-19-10-7-9-18-11-8-12-20(22)21(18)19/h7-12,15-17,22H,1-6H3 |
InChI-Schlüssel |
IEJUWHNTFCLTNX-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)[Si](C#CC1=CC=CC2=C1C(=CC=C2)O)(C(C)C)C(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





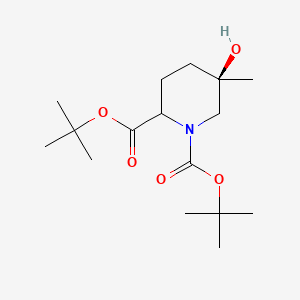

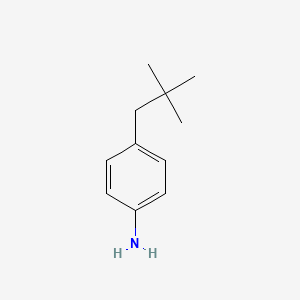
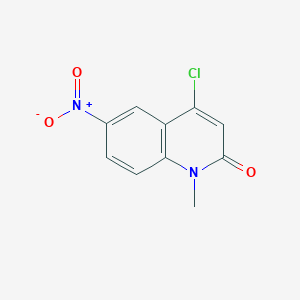
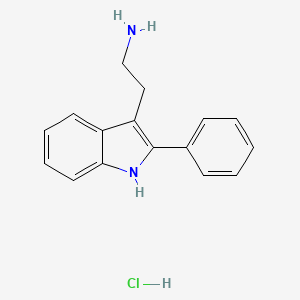
![[(1R)-3-oxocyclopentyl]methyl ethanesulfonate](/img/structure/B13915942.png)

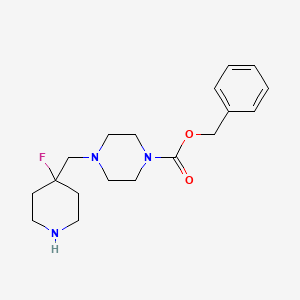
![Ethyl N-[1-(hydroxymethyl)cyclopropyl]carbamate](/img/structure/B13915956.png)
